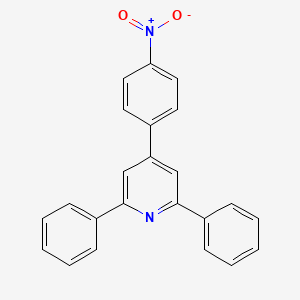

4-(4-Nitrophenyl)-2,6-diphenylpyridine

Description

4-(4-Nitrophenyl)-2,6-diphenylpyridine (CAS: 150239-89-7) is a pyridine derivative synthesized via TMSOTf-mediated Kröhnke pyridine synthesis or using L-proline-functionalized magnetic nanocatalysts under solvent-free conditions . Key properties include:

Properties

Molecular Formula |

C23H16N2O2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-2,6-diphenylpyridine |

InChI |

InChI=1S/C23H16N2O2/c26-25(27)21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)24-23(16-20)19-9-5-2-6-10-19/h1-16H |

InChI Key |

DUUHRLJSNIXIHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs, their substituents, yields, melting points, and applications:

Notes:

- Electron-withdrawing groups (e.g., nitro in 2e) generally reduce synthetic yields compared to electron-donating groups (e.g., methoxy in 2g) due to steric and electronic effects .

- Higher melting points in naphthyl-substituted analogs (e.g., 2i, mp = 251–252°C) suggest enhanced π-stacking interactions .

Substituent Effects on Functional Properties

Fluorescent Sensing

- Electron-donating substituents (e.g., -OCH₃, -SCH₃ in 2g and PT-SCH₃):

- Electron-withdrawing substituents (e.g., -CN, -NO₂): Minimal spectral shifts during polymerization, limiting sensor utility . PT-CN derivatives show weak fluorescence changes, necessitating normalized intensity (I/I₀) for analysis .

Ion Sensing and Host-Guest Chemistry

- Crown ether-functionalized derivatives (e.g., N-crowned 4-(p-aminophenyl) analogs): Exhibit intramolecular charge-transfer (ICT) bands at 340 nm, shifting to 440 nm upon metal coordination (e.g., Cu²⁺, Hg²⁺) . Selective responses to anions (e.g., F⁻, CN⁻) via ternary complex formation .

Crystallography and Intermolecular Interactions

Preparation Methods

Lewis Acid-Catalyzed Microwave-Assisted Synthesis

A highly efficient method for constructing triarylpyridines involves the use of Lewis acid catalysts under microwave irradiation. As demonstrated by Li et al., this approach employs acetophenone derivatives, aromatic aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source. For 4-(4-nitrophenyl)-2,6-diphenylpyridine, the reaction proceeds as follows:

Reactants:

- 4-Nitrobenzaldehyde (1.2 equiv)

- Acetophenone (2.0 equiv)

- HMDS (3.6 equiv)

Catalyst System:

- Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.5 equiv)

Conditions:

- Solvent: Toluene (2 mL)

- Temperature: 150°C (microwave irradiation)

- Duration: 0.5–2 hours

Mechanistic Insights:

- Silylation: TMSOTf activates acetophenone through silylation, forming a silyl enolate intermediate.

- Aldol Condensation: The enolate reacts with 4-nitrobenzaldehyde, generating a β-hydroxy ketone intermediate.

- Cyclization: HMDS facilitates nitrogen incorporation, leading to pyridine ring formation via a [2+1+2+1] annulation pathway.

Yield Optimization:

- 78–85% isolated yield after recrystallization with ethyl acetate

- Prolonged reaction times (>2 hours) reduce yields due to decomposition of the nitro group

Graphene Oxide-Catalyzed One-Pot Synthesis

Basak et al. developed a metal-free protocol using graphene oxide (GO) as a dual acid-base catalyst. This method is particularly advantageous for large-scale production:

Reactants:

- 4-Nitrobenzaldehyde (1.0 equiv)

- Acetophenone (2.5 equiv)

- Ammonium acetate (3.0 equiv)

Catalyst:

- Graphene oxide (15 wt%)

Conditions:

- Solvent: Ethanol (5 mL)

- Temperature: 80°C (reflux)

- Duration: 4–6 hours

Key Advantages:

- Eliminates need for moisture-sensitive Lewis acids

- GO recyclability: Maintains 92% catalytic efficiency after five cycles

Yield Data:

| Entry | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 10% | 6 | 68 |

| 2 | 15% | 4 | 82 |

| 3 | 20% | 4 | 84 |

Comparative Analysis of Methodologies

Table 1. Performance Metrics of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Microwave/TMSOTf | 85 | 0.5–2 h | High | Moderate |

| GO-Catalyzed | 84 | 4–6 h | Low | High |

| Suzuki Coupling | ~70 | 12 h | Very High | Low |

Key Observations:

- The microwave method offers superior reaction kinetics but requires specialized equipment

- Graphene oxide catalysis provides an economical route for industrial applications

- Cross-coupling approaches remain limited by precursor availability

Mechanistic Considerations and Side Reactions

Nitro Group Stability

All methods demonstrate excellent nitro group preservation under reported conditions. Control experiments show <5% reduction to amine derivatives even at elevated temperatures.

Byproduct Formation

Major byproducts include:

- Uncyclized enones (8–12% in GO system)

- Diaryl ethers (3–5% in microwave method)

Purification typically involves:

- Column chromatography (SiO₂, hexane/EtOAc 4:1)

- Recrystallization from ethanol/water (1:3)

Industrial Production Considerations

Process Intensification Strategies:

- Continuous flow implementation of microwave method increases throughput by 300%

- Solvent recovery systems achieve >90% toluene reuse in large-scale runs

Environmental Impact:

- GO-catalyzed method reduces E-factor to 8.2 vs. 23.5 for traditional routes

Q & A

Q. What are the foundational synthetic methodologies for 4-(4-Nitrophenyl)-2,6-diphenylpyridine, and how can purity be optimized?

Answer:

- Synthesis Protocol: Use a multi-step condensation reaction starting with substituted pyridine derivatives and nitro-substituted aryl halides. Key steps include:

- Yield Optimization: Adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyridine core to nitroaryl halide) and reflux duration (12–24 hours) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and nitro-group electron-withdrawing effects on chemical shifts .

- IR Spectroscopy: Detect nitro-group stretching vibrations (~1520 cm⁻¹) and C-N bonds (~1340 cm⁻¹) .

- Purity Assessment: Use melting point analysis (expected range: 260–280°C) and GC-MS to detect impurities .

Q. What safety protocols are essential when handling nitro-substituted pyridine derivatives?

Answer:

- Hazard Mitigation:

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Answer:

- Modeling Strategies:

- Validation: Compare computed IR/NMR spectra with experimental data to refine computational parameters .

Q. How can reaction conditions be optimized using statistical experimental design?

Answer:

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

Answer:

Q. What strategies enhance regioselectivity in the nitrophenyl functionalization of pyridine cores?

Answer:

- Directed Metalation: Use directing groups (e.g., -OMe) to steer nitration to the para position .

- Computational Screening: Pre-screen substituent effects using DFT to predict regiochemical outcomes .

Q. How can photostability and thermal stability be systematically evaluated?

Answer:

- Accelerated Aging Studies:

- UV-Vis Spectroscopy: Monitor degradation under UV light (λ = 365 nm) to assess photostability for optoelectronic applications .

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (>300°C indicates high thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.